![molecular formula C17H15Cl2N5O B2974450 5-amino-N-(2-chlorobenzyl)-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899981-36-3](/img/structure/B2974450.png)
5-amino-N-(2-chlorobenzyl)-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide
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Description
5-amino-N-(2-chlorobenzyl)-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is a triazole derivative that has been synthesized using specific methods to produce a pure and stable form that can be used for experimentation.
Scientific Research Applications
Triazole-Based Scaffolds in Drug Design
The utility of 5-amino-1,2,3-triazole-4-carboxamide derivatives, closely related to the compound , has been extensively researched for their application in creating biologically active compounds and peptidomimetics. These molecules serve as pivotal structures for the synthesis of triazole-containing dipeptides and compounds active as HSP90 inhibitors. A noteworthy example includes a compound synthesized with an IC50 value of 29 nM, demonstrating significant potential in medicinal chemistry for the design of potent inhibitors targeting specific proteins (Ferrini et al., 2015).
Antimicrobial Properties
Triazole derivatives have been synthesized and evaluated for their antimicrobial activities, with some compounds showing good or moderate activity against test microorganisms. This research underscores the versatility of triazole compounds in contributing to the development of new antimicrobial agents, potentially addressing the ongoing challenge of antibiotic resistance (Bektaş et al., 2007).
Structural Analysis for Drug Design
The crystal structure analysis of triazole derivatives, such as 5-Phenyl-[1, 2, 3] triazolo [1, 5-b] [1, 2, 4] triazine-3-carboxamide, provides valuable insights into the molecular arrangements that could influence the Dimroth rearrangement processes. Understanding these structural nuances aids in the rational design of triazole-based compounds with optimized properties for drug development and other scientific applications (L'abbé et al., 2010).
Anti-Influenza Activity
Benzamide-based 5-aminopyrazoles, closely related to the triazole structure of interest, have been synthesized and shown to exhibit significant anti-influenza A virus (H5N1) activity. This research path reveals the potential of triazole and pyrazole derivatives in the development of new antiviral agents, especially against strains of the avian influenza virus, highlighting their importance in public health and pandemic preparedness (Hebishy et al., 2020).
properties
IUPAC Name |
5-amino-N-[(2-chlorophenyl)methyl]-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5O/c18-13-6-3-4-11(8-13)10-24-16(20)15(22-23-24)17(25)21-9-12-5-1-2-7-14(12)19/h1-8H,9-10,20H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWQTHZKLFXICB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(2-chlorobenzyl)-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide |
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